Ethyl cinnoline-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl cinnoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-13-10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
UBYBNLBUDVSTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Aromatic Substitution on Cinnoline (B1195905) Core
The cinnoline ring system possesses a dual character in aromatic substitution reactions. The benzene (B151609) portion of the molecule behaves like a typical aromatic ring, albeit deactivated by the fused electron-withdrawing pyridazine (B1198779) ring, while the pyridazine ring is highly electron-deficient and susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): Electrophilic attack occurs preferentially on the more electron-rich benzene ring. innovativejournal.in The pyridinium-like nitrogen atoms (N1 and N2) exert a strong deactivating effect on the heterocyclic ring, making the carbocyclic ring the favored site for electrophiles. reddit.comimperial.ac.uk Substitution generally takes place at positions 5 and 8, which are para and ortho, respectively, to the fused C4a-C8a bond and are the positions least deactivated by the heterocyclic ring. This is analogous to the reactivity observed in quinoline (B57606), where electrophilic attack also favors the benzene ring. reddit.com For instance, nitration of cinnoline typically yields a mixture of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline. The specific ratio of these isomers can be influenced by reaction conditions and the nature of the substituents already present on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at positions 3 and 4. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution. For example, 4-chlorocinnolines readily react with nucleophiles like ammonia (B1221849), amines, and alkoxides to yield the corresponding substituted products. The rate and feasibility of these reactions are enhanced by electron-withdrawing groups on the molecule, which further increase the electrophilicity of the carbon centers in the pyridazine ring.
Ring-Opening and Ring-Closing Reactions
The stability of the aromatic cinnoline core is significant, yet under certain conditions, it can undergo ring-opening reactions. More commonly, various synthetic strategies rely on ring-closing reactions to construct the cinnoline scaffold itself.
Ring-Opening Reactions: Certain reductive conditions can lead to the cleavage of the N-N bond in the pyridazine ring. For example, catalytic hydrogenation of some cinnoline derivatives can result in the formation of o-disubstituted benzene compounds. Quaternization of the nitrogen atoms can make the ring more susceptible to nucleophilic attack and subsequent ring-opening.
Ring-Closing Reactions: The synthesis of the cinnoline system is fundamentally a ring-closing reaction. Several classical methods exist, which are discussed in detail in Section 3.4. These methods typically involve the intramolecular cyclization of a suitably substituted benzene derivative. innovativejournal.in Key examples include:
The Widman-Stoermer Synthesis: Involves the diazotization of an o-aminoarylethylene derivative, which then cyclizes. colab.wsdrugfuture.comquimicaorganica.org
The Richter Cinnoline Synthesis: Proceeds via the cyclization of a diazotized o-aminophenylpropiolic acid. innovativejournal.inijariit.comwikipedia.org
The Neber-Bössel Synthesis: A classic route to 3-hydroxycinnolines involving the cyclization of hydrazines derived from the reduction of diazotized (2-aminophenyl)hydroxyacetates. ijariit.comresearchgate.netthieme-connect.de
Modern Methods: Contemporary approaches often utilize transition-metal catalysis, such as copper-catalyzed intramolecular N-arylation of hydrazones, to achieve the ring closure. acs.orgacs.orgnih.gov
Oxidation and Reduction Pathways of Cinnolines
The nitrogen atoms and the aromatic system of cinnolines are susceptible to both oxidation and reduction, leading to a variety of derivatives.
Oxidation Pathways: Oxidation of the cinnoline ring typically occurs at the nitrogen atoms. Treatment with peroxy acids (e.g., m-CPBA) can selectively oxidize one or both nitrogen atoms to form N-oxides. Oxidation at N1 is generally favored over N2 due to steric and electronic factors. The resulting cinnoline N-oxides exhibit altered reactivity and can be useful intermediates for further functionalization. In some cases, strong oxidizing agents under harsh conditions can lead to the degradation of the benzene ring. youtube.com More recent methods have explored electrochemical oxidation for the synthesis of related benzo[c]cinnolinium salts from 2-azobiaryls. acs.org
Reduction Pathways: Reduction of the cinnoline system can proceed in a stepwise manner.
Catalytic Hydrogenation: Depending on the catalyst and conditions, cinnoline can be reduced to 1,4-dihydrocinnoline. More vigorous reduction can lead to 1,2,3,4-tetrahydrocinnoline or even decahydrocinnoline.
Chemical Reduction: Reagents like zinc in acetic acid or sodium dithionite (B78146) can also effect the reduction to dihydrocinnolines. ijper.org As mentioned previously, aggressive reduction can cleave the N-N bond, leading to ring-opened products. researchgate.net
Mechanistic Investigations of Cinnoline Formation
The formation of the cinnoline ring is a cornerstone of its chemistry, with several named reactions developed for its synthesis. Mechanistic studies have revealed the critical roles of specific intermediates and the profound influence of substituents on the reaction outcome.
Diazonium Salts and Nitrous Anhydride: Many classical cinnoline syntheses, such as the Richter and Widman-Stoermer reactions, begin with the diazotization of an ortho-substituted aniline (B41778). innovativejournal.in This process involves the reaction of the primary amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The electrophilic species responsible for the reaction is often dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, or the nitrosonium ion (NO⁺). The resulting arenediazonium salt is a key intermediate. researchgate.net In these syntheses, the diazonium group acts as a potent electrophile that is attacked intramolecularly by a suitably positioned unsaturated side chain (e.g., an alkene or alkyne), leading to cyclization and formation of the pyridazine ring. thepharmajournal.com
Hydrazones: Hydrazones are another class of crucial intermediates in cinnoline synthesis. acs.orgacs.orgnih.gov In syntheses starting from arylhydrazines or those involving the in-situ formation of a hydrazine (B178648), the corresponding hydrazone is often the direct precursor to cyclization. ijper.orgnih.gov For example, in the Fischer indole (B1671886) synthesis, an arylhydrazone is a key intermediate, and analogous cyclizations can lead to cinnoline derivatives. Modern methods have been developed where 2-nitrobenzyl alcohol condenses with benzylamine, isomerizes to a hydrazone, and then undergoes cyclization to form the cinnoline product, highlighting the hydrazone's central role. nih.gov
Substituents on the aromatic ring of the precursor can have a dramatic effect on the course and efficiency of cinnoline-forming cyclization reactions. innovativejournal.in
Electronic Effects: In reactions where the cyclization step is an electrophilic attack on the benzene ring (e.g., some hydrazone cyclizations), electron-donating groups (EDGs) on the ring can accelerate the reaction by increasing the ring's nucleophilicity. researchgate.net Conversely, electron-withdrawing groups (EWGs) can retard or even prevent cyclization. colab.wsresearchgate.net In the Neber-Bössel synthesis, substituents on the aromatic ring significantly affect the cyclization, with yields of 60-70% for unsubstituted and 4-chloro-substituted rings. innovativejournal.inijariit.com
Steric Effects: Bulky substituents near the reaction site can sterically hinder the intramolecular cyclization, leading to lower yields or favoring alternative reaction pathways.
Positional Effects: The position of the substituent is critical. For example, in the Widman-Stoermer synthesis, an electron-withdrawing group on the β-position of the styrene (B11656) side chain makes the reaction difficult, whereas an electron-donating group facilitates it. colab.ws
The table below summarizes the effect of substituents on common cinnoline synthesis pathways.
| Synthesis Method | Substituent Type on Benzene Ring | Effect on Reaction Rate/Yield |
| Widman-Stoermer | Electron-Donating (e.g., -CH₃, -OCH₃) | Accelerates cyclization |
| Electron-Withdrawing (e.g., -NO₂, -COOH) | Hinders or prevents cyclization | |
| Neber-Bössel | Unsubstituted or Halogen (-Cl) | Good yields (60-70%) innovativejournal.inijariit.com |
| Hydrazone Cyclization | Electron-Donating | Generally accelerates electrophilic cyclization |
| Electron-Withdrawing | Generally decelerates electrophilic cyclization |
Functional Group Interconversions on Ethyl Cinnoline-7-carboxylate
The ethyl ester group at the 7-position of the cinnoline core is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. solubilityofthings.comvanderbilt.edufiveable.me These reactions are standard functional group interconversions in organic chemistry.
Hydrolysis: The ester can be hydrolyzed to the corresponding cinnoline-7-carboxylic acid under either acidic or basic conditions (saponification). The resulting carboxylic acid is a valuable intermediate for further reactions, such as amide bond formation.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester directly to a primary alcohol, yielding (cinnolin-7-yl)methanol. solubilityofthings.comimperial.ac.uk Selective reduction to the aldehyde is more challenging but can sometimes be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk
Amidation/Aminolysis: The ester can react directly with ammonia or primary/secondary amines, often at elevated temperatures, to form the corresponding primary, secondary, or tertiary amides (cinnoline-7-carboxamides). This reaction can also be performed more efficiently by first converting the ester to the carboxylic acid and then using standard peptide coupling reagents (e.g., DCC, EDC).
Transesterification: Treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the alkoxy group, forming a new ester.
The table below outlines key functional group interconversions for the ethyl ester moiety.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaOH (aq), Δ2. H₃O⁺ | Cinnoline-7-carboxylic acid | Saponification (Hydrolysis) |
| This compound | LiAlH₄, then H₂O | (Cinnolin-7-yl)methanol | Reduction |
| This compound | NH₃, Δ | Cinnoline-7-carboxamide | Aminolysis |
| This compound | R'OH, H⁺ or RO⁻ | R'-yl cinnoline-7-carboxylate | Transesterification |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For ethyl cinnoline-7-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons of the cinnoline (B1195905) core and the protons of the ethyl ester group. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. Based on the parent cinnoline structure, the proton at the C-8 position, adjacent to the electron-withdrawing carboxylate group, would likely be shifted downfield. chemicalbook.com The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a characteristic pattern resulting from their mutual coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (in the 160-180 ppm range) due to the deshielding effect of the attached oxygen atoms. libretexts.org The carbons of the bicyclic aromatic cinnoline ring would resonate in the typical aromatic region (approximately 120-150 ppm), with quaternary carbons generally showing weaker signals. The two carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cinnoline Aromatic Protons | 7.5 - 9.3 | 120 - 155 |
| Ester Carbonyl Carbon | - | 165 - 175 |
| Methylene Protons (-CH₂-) | ~4.4 (quartet) | ~60 - 65 |
| Methyl Protons (-CH₃) | ~1.4 (triplet) | ~14 - 18 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically found between 1730 and 1750 cm⁻¹. Other key absorptions include C-O stretching vibrations from the ester group in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of the aromatic cinnoline system gives rise to several bands, including C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. thieme-connect.de
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| Ester C=O Stretch | 1730 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Ester C-O Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The cinnoline ring system, being an extended aromatic chromophore, is expected to exhibit characteristic absorptions in the ultraviolet region. thieme-connect.de The spectrum typically arises from π→π* and n→π* electronic transitions. libretexts.org The π→π* transitions, which are generally of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from one of the nitrogen atoms) to a π* antibonding orbital. The spectrum of cinnoline and its derivatives usually shows multiple absorption maxima between 200 and 380 nm. thieme-connect.de
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (λ_max) | Relative Intensity |
| π → π | 200 - 300 nm | High |
| n → π | 300 - 380 nm | Low |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound, the electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. A characteristic fragmentation pattern for the parent cinnoline molecule involves the initial loss of a stable nitrogen molecule (N₂), followed by the loss of acetylene. thieme-connect.de The ethyl ester group introduces additional fragmentation pathways, most notably the cleavage of the C-O bond to form a stable acylium ion (M - 45, corresponding to the loss of the •OCH₂CH₃ radical). libretexts.org
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Loss | Expected m/z |
| [M]⁺ | - | Molecular Weight |
| [M - N₂]⁺ | Loss of Nitrogen | M - 28 |
| [M - OC₂H₅]⁺ | Loss of Ethoxy Radical | M - 45 |
| [M - N₂ - C₂H₂]⁺ | Loss of N₂ and Acetylene | M - 54 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
While a specific crystal structure for this compound is not described in the surveyed literature, analysis of related heterocyclic structures allows for predictions. A crystallographic study would be expected to show a largely planar bicyclic cinnoline core. thieme-connect.de The orientation of the ethyl carboxylate group relative to the ring would be clearly defined. Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as π–π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds, which govern the solid-state packing. nih.gov
Conformational Analysis of Cinnoline Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the ethyl ester substituent.
Rotation around the C(ring)–C(carbonyl) single bond determines the orientation of the ester group relative to the plane of the cinnoline ring. Steric hindrance between the carbonyl oxygen and the adjacent proton on the ring can influence the preferred conformation. Further rotational freedom exists around the C(carbonyl)–O and O–CH₂ bonds of the ethyl group. Computational studies on analogous aromatic aldehydes and esters have shown that multiple stable conformers can exist that are close in energy. nih.govresearchgate.net These analyses help in understanding the molecule's preferred shape in different environments, which can influence its physical properties and biological interactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics.
Molecular Orbital (MO) Calculations and Electron Density Distribution
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com For ethyl cinnoline-7-carboxylate, MO calculations would likely show the HOMO distributed over the electron-rich aromatic system, while the LUMO might be localized on the electron-deficient parts of the molecule. The electron density distribution, which can also be calculated, would illustrate the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards electrophiles and nucleophiles.
Energetic and Conformational Analyses
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, which has a rotatable ethyl ester group, multiple conformers can exist. Energetic and conformational analyses, often performed using computational methods like DFT, can identify the most stable conformer(s) and the energy barriers between them. lumenlearning.comutdallas.edu This information is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. For instance, the orientation of the ethyl carboxylate group relative to the cinnoline (B1195905) ring system could influence how the molecule interacts with a biological target.
Reaction Mechanism Modeling and Transition State Analysis
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are valuable in drug discovery and materials science for predicting the activity or properties of new, unsynthesized compounds.
2D-QSAR and 3D-QSAR Methodologies
QSAR methodologies can be broadly categorized into 2D-QSAR and 3D-QSAR.
2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, number of atoms), and physicochemical properties (e.g., logP, molar refractivity). These models are computationally less intensive and are useful for establishing general relationships between structure and activity. For a series of cinnoline derivatives, a 2D-QSAR model could be developed to predict their antibacterial activity based on descriptors calculated for each molecule. researchgate.net
3D-QSAR methods, on the other hand, utilize the three-dimensional structure of the molecules. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with the biological activity. 3D-QSAR models can provide a more detailed and visually interpretable understanding of the structure-activity relationship, highlighting the specific regions of a molecule where modifications are likely to enhance or diminish its activity. For this compound and its analogues, a 3D-QSAR study could provide valuable insights for designing more potent derivatives.
Hologram QSAR (HQSAR)
Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that correlates the biological activity of compounds with their structural fragments. semanticscholar.org Unlike 3D-QSAR methods, HQSAR does not require molecular alignment or 3D structural information, making it a rapid and efficient tool for analyzing large datasets. semanticscholar.org The methodology generates molecular holograms, which are specialized fragment fingerprints, and uses them as predictive variables for biological activity. semanticscholar.org The patterns of fragment counts are then related to biological data using Partial Least Squares (PLS) analysis to build a predictive model. semanticscholar.org
QSAR studies are a cornerstone of computational drug design, establishing relationships between a compound's molecular structure and its biological activity. researchgate.net While specific HQSAR studies on this compound were not identified, QSAR models have been successfully applied to related heterocyclic systems. For instance, molecular modeling studies on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors have utilized docking and structure-based 3D-QSAR to understand their interaction mechanisms. ijper.org Similarly, 3D-QSAR analyses have been conducted on derivatives of 8-Amino-imidazo[1,5a]pyrazines to identify key structural descriptors that enhance their biological activity. researchgate.net For a series of cytotoxic quinolines, a pharmacophore-based 3D-QSAR model was developed to elucidate the structure-activity relationships governing their anticancer properties. scienceopen.com
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to its macromolecular target (receptor), such as a protein or enzyme. nih.govsemanticscholar.org This method is instrumental in rational drug design for investigating ligand-receptor interactions and performing virtual screening of compound libraries. semanticscholar.org
In the context of related compounds, molecular docking has been extensively used to elucidate binding modes. Studies on newly designed quinoline (B57606) derivatives as potential protease inhibitors against SARS-CoV-2 revealed key interactions within the allosteric site of the Mpro enzyme (PDB ID: 6LU7). nih.gov These analyses showed that the compounds formed stable complexes, with significant interactions involving highly conserved amino acid residues. nih.gov
Key interactions identified in these studies often include:
Hydrogen Bonds: Formation of hydrogen bonds with residues such as His41, His164, Glu166, Tyr54, Asp187, and Gln189. nih.gov
π-Interactions: π-stacking or π-alkyl interactions with residues like His41. nih.gov
The following table summarizes representative findings from docking studies on quinoline derivatives against the SARS-CoV-2 Mpro enzyme.
| Compound Class | Target Protein | Key Interacting Residues | Interaction Types |
| Quinoline Derivatives | SARS-CoV-2 Mpro (6LU7) | His41, Tyr54, His164, Glu166, Asp187, Gln189 | Hydrogen Bonds, π-Interactions |
These studies indicate that the nitrogen atom within the heterocyclic ring system is often a key participant in hydrogen bonding, highlighting a critical feature for receptor binding. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are performed to analyze the time-dependent behavior of molecular systems, providing insights into the stability and conformational dynamics of ligand-receptor complexes. nih.gov This technique complements the static view provided by molecular docking by modeling the natural movements and fluctuations of the atoms over time. nih.gov
MD simulations were conducted on a promising quinoline derivative (compound 5) complexed with the SARS-CoV-2 protease enzyme to assess its stability compared to a reference drug. nih.gov The analysis focused on several parameters:
Conformational Stability (RMSD): The root-mean-square deviation (RMSD) of the complex was monitored to ensure it reached a stable equilibrium.
Residue Flexibility (RMSF): The root-mean-square fluctuation (RMSF) of individual amino acid residues was analyzed to identify flexible regions of the protein upon ligand binding.
Compactness (SASA): The solvent-accessible surface area (SASA) was calculated to evaluate the compactness of the protein-ligand complex.
Hydrogen Bonding: The persistence of intermolecular hydrogen bonds between the ligand and protein residues (such as Glu166 and Gln189) was tracked throughout the simulation, revealing strong and stable interactions. nih.gov
Binding Free Energy: This calculation provides a quantitative estimate of the binding affinity.
The results from these simulations demonstrated that the complex formed by the quinoline derivative and the protease enzyme exhibited comparable stability to that of the reference drug complex, validating its potential as a potent inhibitor. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological activity. frontiersin.orgnih.gov These models serve as 3D queries for virtual screening of large chemical databases to discover novel compounds with the potential for similar activity. scienceopen.comnih.gov
A successful application of this approach was demonstrated in a study on cytotoxic quinoline derivatives with tubulin inhibitory activity. scienceopen.com
Model Generation: A set of 62 quinoline compounds with known cytotoxic activity was used to generate pharmacophore hypotheses. scienceopen.com
Model Selection: The best-ranked hypothesis was a six-point pharmacophore model designated AAARRR.1061, comprising three hydrogen bond acceptors (A) and three aromatic ring (R) features. scienceopen.com
Statistical Validation: The model's predictive power was confirmed through rigorous statistical validation, yielding a high correlation coefficient (R² = 0.865) and cross-validation coefficient (Q² = 0.718). scienceopen.com
Virtual Screening: The validated pharmacophore model was then used as a filter to screen the IBScreen database. scienceopen.com
Hit Identification: Following the screening and subsequent molecular docking analysis of the hits, ten compounds were selected as potential new tubulin inhibitors, with one compound (STOCK2S-23597) showing a high docking score of -10.948 kcal/mol and forming four hydrogen bonds with active site residues. scienceopen.com
This workflow demonstrates the utility of pharmacophore modeling and virtual screening in rapidly identifying promising lead compounds from vast chemical libraries for further development. scienceopen.com
Advanced Analytical Methodologies and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of ethyl cinnoline-7-carboxylate and quantifying it in various matrices. A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18, due to the aromatic and moderately polar characteristics of the cinnoline (B1195905) ring system.
The separation principle relies on the differential partitioning of the analyte between the stationary phase and a polar mobile phase. By developing a suitable gradient or isocratic elution method, this compound can be effectively separated from starting materials, by-products, and degradation products. A common mobile phase composition would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.
Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound
| Retention Time (min) | Peak Area | Identity | Purity (%) |
| 2.5 | 1500 | Impurity A | 0.5 |
| 4.2 | 295500 | This compound | 98.5 |
| 5.8 | 3000 | Impurity B | 1.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct analysis by GC-MS may be feasible, provided it has sufficient volatility and does not degrade at the temperatures required for analysis. The technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.
Should the volatility of this compound be insufficient for direct GC-MS analysis, derivatization to a more volatile analogue could be explored. However, for a compound of this structure, this is generally not necessary. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used to confirm its structure.
Interactive Data Table: Expected GC-MS Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 202 | 100 | [M]+ (Molecular Ion) |
| 174 | 60 | [M - C2H4]+ |
| 157 | 80 | [M - OC2H5]+ |
| 129 | 45 | [C8H5N2]+ |
Electrochemical Analysis of Cinnoline Derivativesnih.gov
The electrochemical behavior of cinnoline derivatives has been a subject of study, providing insights into their redox properties. While specific studies on this compound are limited, research on related compounds like benzo[c]cinnoline (B3424390) offers a valuable framework for understanding its potential electrochemical characteristics. nih.govnih.govresearchgate.net These studies typically employ techniques such as cyclic voltammetry, polarography, chronoamperometry, and chronocoulometry to investigate the mechanisms of electron transfer.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is ramped linearly versus time. For cinnoline derivatives, CV can reveal information about the reduction and oxidation potentials. Studies on benzo[c]cinnoline have shown that it can undergo reduction in aprotic media in two one-electron waves, with the final product being 2,2′-diaminobiphenyl. nih.gov In acidic aqueous-organic mixtures, two discrete 2-electron reduction waves are often observed. nih.govnih.gov
Polarography, an electrochemical method using a dropping mercury electrode, has also been employed to study cinnoline compounds. It has been used to determine diffusion coefficients and the number of electrons transferred in the redox processes of benzo[c]cinnoline and its derivatives. nih.govnih.govresearchgate.net
Chronoamperometry involves stepping the potential of the electrode and monitoring the resulting current as a function of time. This technique has been used to determine the diffusion coefficients of cinnoline derivatives. nih.govnih.gov Chronocoulometry, which measures the charge as a function of time, has been applied to study the adsorption of these molecules on the electrode surface and to determine the number of electrons transferred in the electrode reaction. nih.govnih.gov
The electrode reaction mechanism for cinnoline derivatives is dependent on the pH of the medium. nih.gov In acidic solutions, the reduction of the -N=N- bond is a key process. The proposed mechanism often involves protonation followed by electron transfer steps. For benzo[c]cinnoline in acidic media, a two-electron reduction of the N=N double bond is observed, which is an irreversible process. researchgate.net The number of electrons transferred has been found to be 4 at pH < 4 and 2 at pH > 4 for some derivatives. nih.gov
Interactive Data Table: Electrochemical Parameters for Benzo[c]cinnoline Derivatives (Illustrative)
| Technique | Parameter | Typical Value/Observation | Reference |
| Cyclic Voltammetry | Reduction Waves (Aprotic) | Two 1-electron waves | nih.gov |
| Cyclic Voltammetry | Reduction Waves (Acidic) | Two 2-electron waves | nih.govnih.gov |
| Polarography | n (electrons transferred) | 2 or 4 (pH dependent) | nih.gov |
| Chronoamperometry | Diffusion Coefficient | Determined from current decay | nih.govnih.gov |
| Chronocoulometry | Adsorption | Studied on mercury electrode | nih.gov |
Thermal Analysis Techniques (e.g., TGA, DSC)hmdb.ca
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods employed for this purpose.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature, providing an indication of its thermal stability. This is critical for understanding the compound's suitability for applications that may involve elevated temperatures. While specific TGA data for this compound is not available, a study on a "pure cinnoline 3" showed its thermal properties, indicating that cinnoline derivatives can be studied using this technique. wikipedia.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can identify the melting point, glass transitions, and other phase changes. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The enthalpy of fusion can also be calculated from the peak area, providing further thermodynamic information.
Interactive Data Table: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Observation |
| TGA | Onset of Decomposition | > 250 °C (in Nitrogen) |
| DSC | Melting Point (Tm) | Sharp endotherm at ~150-160 °C |
| DSC | Enthalpy of Fusion (ΔHm) | Calculated from peak area |
Applications and Advanced Materials Research
Cinnoline (B1195905) Scaffolds in Molecular Design and Drug Discovery Research
The cinnoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with interesting pharmaceutical properties. nih.govpnrjournal.com Its derivatives have been extensively studied for their potential as therapeutic agents across various diseases, owing to their ability to interact with a wide array of biological targets, including enzymes and receptors. nih.gov
Cinnoline derivatives have emerged as potent inhibitors of several key enzymes implicated in disease pathways.
Phosphodiesterase 10A (PDE10A) Inhibition: Certain 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines have been identified as powerful inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Optimization of these structures has led to the discovery of compounds with significant selectivity against other phosphodiesterase isoforms, such as PDE3, thereby reducing the risk of off-target effects. nih.gov
Tubulin Polymerization Inhibition: The cinnoline scaffold has been explored for its potential in developing anticancer agents that target tubulin polymerization. Microtubules, which are crucial for cell division, are formed by the polymerization of tubulin. Inhibition of this process can lead to cell cycle arrest and apoptosis in cancer cells. Research in this area focuses on designing cinnoline derivatives that can bind to tubulin and disrupt microtubule dynamics.
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Cinnoline derivatives have been investigated as potential inhibitors of PI3K, aiming to modulate this key signaling cascade. Studies have shown that certain cinnoline-based compounds can effectively inhibit PI3K, demonstrating their potential as anticancer therapeutics.
The versatility of the cinnoline scaffold extends to its ability to interact with various receptors, making it a valuable tool in the development of targeted therapies.
GABA A Receptor Interaction: Cinnoline derivatives have been identified as non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA A). nih.gov Specifically, compounds like AZD7325 and AZD6280 act as positive modulators at α2/α3 subunits and negative modulators at α5 GABA A receptors. nih.gov This selective modulation offers the potential for anxiolytic effects without the common side effects of sedation or cognitive impairment associated with traditional benzodiazepines. nih.gov
CSF-1R Interaction: The colony-stimulating factor-1 receptor (CSF-1R) plays a crucial role in the regulation and survival of macrophages and is implicated in various inflammatory diseases and cancers. nih.gov 3-Amido-4-anilinocinnolines have been reported as a novel class of potent and highly selective CSF-1R inhibitors, highlighting the potential of the cinnoline scaffold in developing treatments for oncology and autoimmune disorders. nih.gov
H3R Interaction: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov As such, it is an attractive target for treating neurological and psychiatric disorders. nih.gov Tricyclic benzocinnolinone pyridazinone core structures, derived from the cinnoline framework, have been shown to exhibit high binding affinity for the H3 receptor with excellent selectivity over other histamine receptor subtypes. nih.gov
The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. The cinnoline scaffold has proven to be a valuable framework for designing potent and selective kinase inhibitors. Beyond the previously mentioned PI3K and CSF-1R, cinnoline derivatives have been investigated as inhibitors of other kinases, such as Bruton's tyrosine kinase (BTK), which is involved in the pathogenesis of various diseases. nih.gov The ability to modify the cinnoline core at various positions allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Applications in Materials Science
The unique electronic and structural characteristics of the cinnoline core are not only relevant to medicinal chemistry but also offer significant potential in the field of materials science.
The rigid, planar structure of the benzo[c]cinnoline (B3424390) moiety, a close relative of cinnoline, makes it an excellent building block for the creation of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. The introduction of long alkyl chains to the benzo[c]cinnoline core can induce the formation of various liquid crystalline phases, which are of interest for applications in displays and sensors.
Benzo[c]cinnoline is also being explored as a foundational component for organic molecular materials with applications in electronics. researchgate.net The electron-deficient nature of the diazine ring within the cinnoline structure suggests its potential for use in n-type organic semiconductors. Research into cinnoline-containing poly(arylene ethynylene)s has highlighted their fluorescent properties, which could be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability of these materials to transport electrons is a key area of investigation for their application in organic electronics. researchgate.net
Luminescent Properties
The cinnoline scaffold, a key structural feature of Ethyl cinnoline-7-carboxylate, is a subject of interest in the field of materials science due to the luminescent properties exhibited by some of its derivatives. While specific photophysical data for this compound is not extensively documented in publicly available literature, the broader family of cinnoline compounds has demonstrated potential for light-emitting applications. The inherent electronic structure of the cinnoline ring system, characterized by its nitrogen-containing heterocyclic aromatic nature, provides a foundation for luminescence.
Research into various cinnoline derivatives has revealed that their emission characteristics are highly tunable and sensitive to the nature and position of substituents on the cinnoline core. For instance, the introduction of specific functional groups can significantly influence the quantum yield, emission wavelength, and Stokes shift of these compounds. This tunability is a critical aspect for the development of materials for specific applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
One notable example within the broader class of related compounds is pyrrolo[1,2-b]cinnolines, which have been reported to exhibit a relative fluorescence quantum yield as high as 90%. This high quantum efficiency underscores the potential of the cinnoline core in designing highly luminescent materials. Furthermore, benzo[c]cinnoline derivatives have been investigated as host materials in thermally activated delayed fluorescence (TADF) OLEDs, indicating their capability for efficient energy transfer and light emission.
The luminescent properties of select cinnoline derivatives are summarized in the table below, illustrating the range of emission colors and efficiencies that can be achieved through chemical modification of the core structure.
| Cinnoline Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Application |
| Pyrrolo[1,2-b]cinnoline derivative | Not Specified | Not Specified | up to 90 | Potential for high-efficiency emitters |
| Benzo[c]cinnoline derivative | Not Specified | Not Specified | Not Specified | Host material in TADF-OLEDs |
| Substituted Cinnoline Piperazine | Not Specified | Not Specified | Not Specified | Bio-imaging and sensing |
| Cinnoline Thiophene derivative | Not Specified | Not Specified | Not Specified | Organic electronics |
It is important to note that the ester group in this compound can also influence its photophysical properties. While detailed studies are required, it is plausible that this compound could serve as a platform for the development of novel luminescent materials, with its properties being fine-tuned through further chemical modifications.
Nonlinear Optics
The field of nonlinear optics (NLO) explores the interaction of intense light with materials to produce new optical phenomena. Organic molecules with specific structural features, such as a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, are of particular interest for NLO applications. The molecular structure of this compound, which incorporates a π-conjugated cinnoline ring system and an electron-withdrawing carboxylate group, suggests its potential as a candidate for NLO materials.
The key to a molecule's NLO activity lies in its hyperpolarizability (β), a measure of its ability to distort its electron cloud in the presence of a strong electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are desirable for applications such as frequency doubling, optical switching, and data storage. The design of such molecules often follows a donor-π-acceptor (D-π-A) motif. In the case of this compound, the cinnoline ring can act as the π-bridge, and the ethyl carboxylate group serves as an acceptor. The introduction of a suitable donor group at an appropriate position on the cinnoline ring could significantly enhance its NLO response.
The table below presents a conceptual framework for how modifications to the this compound structure could influence its potential NLO properties, based on general principles of NLO material design.
| Structural Modification | Rationale | Expected Impact on NLO Properties |
| Introduction of an electron-donating group (e.g., -NH2, -OCH3) on the cinnoline ring | Creates a D-π-A system, increasing molecular polarization. | Enhancement of the first hyperpolarizability (β). |
| Extension of the π-conjugated system | Increases the delocalization of electrons. | Potential increase in both linear and nonlinear polarizabilities. |
| Variation of the acceptor group | Modifies the electron-withdrawing strength. | Tuning of the NLO response for specific applications. |
Further theoretical and experimental studies are necessary to quantify the nonlinear optical properties of this compound and its derivatives to fully assess their potential in this advanced materials research area.
Use as Chemical Intermediates in Complex Molecule Synthesis
This compound is a versatile chemical intermediate in organic synthesis, providing a valuable scaffold for the construction of more complex molecules, particularly those with potential pharmacological activities. The presence of multiple reactive sites within its structure—namely the cinnoline ring system and the ethyl carboxylate group—allows for a variety of chemical transformations.
The ethyl carboxylate group at the 7-position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups. For example, the carboxylic acid can be transformed into amides, esters, or acid chlorides, opening up avenues for further derivatization and the introduction of diverse molecular fragments. This versatility is crucial for the synthesis of libraries of compounds for drug discovery and materials science research.
Furthermore, the cinnoline ring itself can participate in various chemical reactions. The nitrogen atoms in the ring can be quaternized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the existing substituents. These reactions allow for the modification of the electronic and steric properties of the cinnoline core, which can be essential for tuning the biological activity or physical properties of the final products.
The general utility of cinnoline derivatives as synthetic intermediates is well-established. They serve as building blocks for a wide array of heterocyclic compounds with applications in medicinal chemistry, including the development of antibacterial, antifungal, and anti-inflammatory agents. researchgate.net The strategic placement of the ethyl carboxylate group in this compound makes it a particularly useful precursor for synthesizing compounds where a substituent at the 7-position is desired for modulating biological activity or other properties.
Below is a table summarizing potential synthetic transformations of this compound, highlighting its role as a chemical intermediate.
| Reaction Type | Reagents and Conditions | Product Type | Significance in Complex Molecule Synthesis |
| Hydrolysis | Aqueous acid or base | Cinnoline-7-carboxylic acid | Precursor for amides, esters, and other carboxylic acid derivatives. |
| Amidation | Amine, coupling agent (e.g., DCC, HATU) | Cinnoline-7-carboxamide | Introduction of diverse side chains, modulation of solubility and biological activity. |
| Reduction | Reducing agent (e.g., LiAlH4) | (Cinnolin-7-yl)methanol | Formation of a primary alcohol for further functionalization. |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, Base | 7-Aryl-cinnoline | Formation of C-C bonds to introduce aryl substituents. |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Substituted cinnoline | Functionalization of the cinnoline ring. |
Through these and other synthetic manipulations, this compound can be elaborated into a diverse range of complex molecules, demonstrating its importance as a versatile intermediate in the field of organic synthesis.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can be resource-intensive and may not align with the principles of green chemistry. rsc.org Future research will undoubtedly focus on the development of more sustainable and efficient synthetic pathways to Ethyl cinnoline-7-carboxylate.
Key Research Objectives:
Catalyst Development: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, rhodium) in C-H activation and cross-coupling reactions for the construction of the cinnoline core. rsc.org
Flow Chemistry: Implementing continuous-flow synthesis to enhance reaction efficiency, minimize waste, and allow for safer handling of potentially hazardous intermediates.
Alternative Energy Sources: Exploring the use of microwave irradiation and ultrasonication to accelerate reaction rates and reduce energy consumption. researchgate.net
Bio-based Starting Materials: Investigating the use of renewable feedstocks to synthesize the necessary precursors for the cinnoline ring system.
A comparative table of conventional versus potential sustainable synthetic methods is presented below.
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Catalysts | Often relies on precious metals (Pd, Rh). | Focus on earth-abundant metals (Fe, Cu). rsc.org |
| Solvents | Typically uses volatile organic compounds (VOCs). | Employs greener solvents like water, ethanol, or ionic liquids. |
| Energy Input | Often requires prolonged heating. | Utilizes microwave or ultrasound for rapid heating. researchgate.net |
| Waste Generation | Can produce significant byproducts. | Aims for higher atom economy and minimal waste. rsc.org |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the cinnoline ring is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms and the substituents on the carbocyclic ring. The ester group at the 7-position of this compound further modulates this reactivity. Future studies should aim to systematically explore the reactivity of this specific compound.
Areas for Investigation:
Functional Group Transformations: Detailed studies on the hydrolysis, amidation, and reduction of the ethyl ester group to create a library of derivatives with varied functionalities.
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions on the cinnoline core of this compound to understand the directing effects of the ester and the nitrogen atoms.
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce diverse substituents at various positions of the cinnoline ring, thereby expanding the chemical space of accessible derivatives.
Photoredox Catalysis: Investigating novel transformations under photoredox conditions to access unique reactivity patterns that are not achievable through traditional thermal methods.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the discovery of new transformations. The application of advanced spectroscopic techniques for real-time monitoring of the synthesis and reactions of this compound presents a significant opportunity.
Promising Spectroscopic Techniques:
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In-situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring the formation of the cinnoline ring and subsequent functional group modifications. scispace.com |
| In-situ FT-IR Spectroscopy | Tracking changes in functional groups. | Observing the conversion of starting materials and the appearance of the ester and cinnoline characteristic bands. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Studying the reaction kinetics in different solvent systems. |
| UV-Vis Spectroscopy | Monitoring the formation of chromophoric products. | Quantifying the rate of formation of the aromatic cinnoline system. |
The integration of these techniques with automated reaction platforms can enable high-throughput screening of reaction conditions and facilitate a deeper understanding of the underlying reaction mechanisms.
Deeper Computational Insights into Structure-Reactivity Relationships
Computational chemistry provides a powerful tool to complement experimental studies by offering insights into the electronic structure, stability, and reactivity of molecules. For this compound, computational methods can be employed to build predictive models of its behavior.
Computational Approaches:
Density Functional Theory (DFT): To calculate the geometric and electronic properties of the molecule, including bond lengths, bond angles, atomic charges, and molecular orbitals. These calculations can help rationalize observed reactivity.
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of cinnoline-7-carboxylate derivatives with their chemical reactivity or biological activity. nih.govresearchgate.net This can guide the design of new compounds with desired properties.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules, providing insights into its behavior in different environments.
These computational studies can help to elucidate reaction mechanisms and predict the properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery process.
Expanding Applications in Emerging Fields
While cinnoline derivatives are known for their pharmacological activities, the unique electronic and photophysical properties of the cinnoline scaffold suggest potential applications in other emerging fields. pnrjournal.comnih.gov Research into these non-traditional applications of this compound and its derivatives could open up new technological frontiers.
Potential Application Areas:
Organic Electronics: The electron-deficient nature of the cinnoline ring makes it a candidate for use as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Fluorescent Probes: Functionalized cinnoline-7-carboxylates could be designed as fluorescent sensors for the detection of metal ions or biomolecules, leveraging the sensitivity of their emission properties to the local chemical environment. nih.gov
Agrochemicals: The cinnoline scaffold is present in some agrochemicals, and new derivatives of this compound could be screened for herbicidal or pesticidal activity. ijper.org
Materials Science: Incorporation of the rigid, planar cinnoline core into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting thermal, mechanical, or photophysical properties. researchgate.net
The exploration of these emerging applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
